molecular formula C15H27N B464588 (2-Cyclohex-1-EN-1-ylethyl)(cyclohexylmethyl)amine CAS No. 356540-21-1

(2-Cyclohex-1-EN-1-ylethyl)(cyclohexylmethyl)amine

Cat. No. B464588
CAS RN: 356540-21-1
M. Wt: 221.38g/mol
InChI Key: TWUKNQAZFDORMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Cyclohex-1-EN-1-ylethyl)(cyclohexylmethyl)amine” is an organic compound used for experimental and research purposes .


Chemical Reactions Analysis

The specific chemical reactions involving “(2-Cyclohex-1-EN-1-ylethyl)(cyclohexylmethyl)amine” are not detailed in the available resources .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Reactions with Bis(5,5-dimethyl-3-thioxocyclohex-1-en-1-yl) Sulfide

    Amines, including structures similar to (2-Cyclohex-1-EN-1-ylethyl)(cyclohexylmethyl)amine, react with bis(5,5-dimethyl-3-thioxocyclohex-1-en-1-yl) sulfide, leading to cleavage of the sulfide bond and formation of corresponding amino-substituted cyclohexene derivatives (Timokhina et al., 2008).

  • Synthesis of Heterocycles

    Amines similar to (2-Cyclohex-1-EN-1-ylethyl)(cyclohexylmethyl)amine are used in the synthesis of unusual heterocycles, involving aza-Claisen rearrangement processes (Majumdar & Samanta, 2001).

Catalysis

  • Tetramerization of Ethylene

    N-substituted diphosphinoamines, which may include structures resembling (2-Cyclohex-1-EN-1-ylethyl)(cyclohexylmethyl)amine, are used in ethylene tetramerization catalysis. These catalysts are effective in producing compounds like 1-octene and 1-hexene (Kuhlmann et al., 2007).

  • Transfer Hydrogenation in Ethanol

    Bis(olefin)amines, structurally related to (2-Cyclohex-1-EN-1-ylethyl)(cyclohexylmethyl)amine, are utilized in the synthesis of transition metal complexes for catalytic reactions like transfer hydrogenation in ethanol (Zweifel et al., 2009).

Photophysical Properties

  • Photochemistry of Amino-Linked Bichromophoric Anthracenes: Compounds structurally similar to (2-Cyclohex-1-EN-1-ylethyl)(cyclohexylmethyl)amine are studied for their spectral and photochemical properties, exploring aspects like intramolecular cycloaddition and exciplex state emissions (Mori & Maeda, 1997).

Polymerization Catalysts

  • Aminocarbonylation of Iodoalkenes and Iodobenzene

    Amino acid methyl esters, structurally related to (2-Cyclohex-1-EN-1-ylethyl)(cyclohexylmethyl)amine, are used in the aminocarbonylation of compounds like iodobenzene and iodoalkenes, crucial for synthesizing carboxamides (Müller et al., 2005).

  • Cobalt(II) Complexes in Methyl Methacrylate Polymerization

    N,N-di(2-picolyl)amine ligands, related to (2-Cyclohex-1-EN-1-ylethyl)(cyclohexylmethyl)amine, are used in synthesizing Cobalt(II) complexes, which serve as catalysts for methyl methacrylate polymerization (Ahn et al., 2016).

Mechanism of Action

The mechanism of action of “(2-Cyclohex-1-EN-1-ylethyl)(cyclohexylmethyl)amine” is not detailed in the available resources .

Safety and Hazards

The safety and hazards associated with “(2-Cyclohex-1-EN-1-ylethyl)(cyclohexylmethyl)amine” are not detailed in the available resources .

Future Directions

The future directions for research and applications of “(2-Cyclohex-1-EN-1-ylethyl)(cyclohexylmethyl)amine” are not detailed in the available resources .

properties

IUPAC Name

2-(cyclohexen-1-yl)-N-(cyclohexylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h7,15-16H,1-6,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUKNQAZFDORMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNCCC2=CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Cyclohex-1-EN-1-ylethyl)(cyclohexylmethyl)amine

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